4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)-
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Overview
Description
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- can be achieved through various methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is mild and convenient, producing the desired oxazinone in moderate to excellent yields . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of non-gaseous CO sources, such as oxalyl chloride and formic acid, can enhance the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in nitromethane at elevated temperatures.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxone in nitromethane at 100°C.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified nitrophenoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential antimicrobial and anticancer activities due to its unique structure.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- exerts its effects involves its interaction with specific molecular targets. For instance, its potential as a protease inhibitor is attributed to its ability to bind to the active site of enzymes like human leukocyte elastase, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the nitrophenoxy group enhances its binding affinity and specificity.
Comparison with Similar Compounds
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride: Another oxazinone derivative with different substituents.
4H-Benzo[d][1,3]oxazin-4-ones: A related class of compounds with similar structural features.
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler oxazinone with antimicrobial properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- stands out due to its specific nitrophenoxy and methyl substituents, which confer unique chemical and biological properties
Properties
CAS No. |
61387-28-8 |
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Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
6-methyl-2-(4-nitrophenoxy)-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H8N2O5/c1-7-6-10(14)12-11(17-7)18-9-4-2-8(3-5-9)13(15)16/h2-6H,1H3 |
InChI Key |
OOMLGHVWHODLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(O1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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